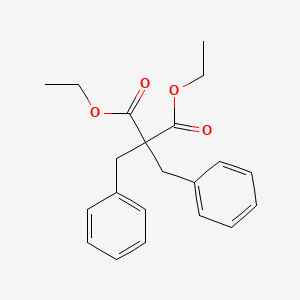

Diethyl dibenzylpropanedioate

Description

Diethyl dibenzylpropanedioate is a diester derivative of propanedioic acid (malonic acid), where the two hydrogen atoms on the central carbon are substituted with benzyl groups, and the acid groups are esterified with ethyl groups. Its structure consists of a propanedioate backbone with two benzyl substituents and ethyl ester functionalities.

Properties

IUPAC Name |

diethyl 2,2-dibenzylpropanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24O4/c1-3-24-19(22)21(20(23)25-4-2,15-17-11-7-5-8-12-17)16-18-13-9-6-10-14-18/h5-14H,3-4,15-16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLMXVMRWOCZNGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CC=CC=C1)(CC2=CC=CC=C2)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20278643 | |

| Record name | diethyl dibenzylpropanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20278643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

597-55-7 | |

| Record name | 1,3-Diethyl 2,2-bis(phenylmethyl)propanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=597-55-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC8726 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8726 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | diethyl dibenzylpropanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20278643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of diethyl dibenzylpropanedioate typically involves the esterification of dibenzylpropanedioic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:

Dibenzylpropanedioic acid+EthanolH2SO4Diethyl dibenzylpropanedioate+Water

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous esterification processes. These processes often utilize fixed-bed reactors with solid acid catalysts to enhance the efficiency and yield of the reaction. The use of azeotropic distillation can also aid in the removal of water, driving the reaction to completion.

Chemical Reactions Analysis

Alkylation and Decarboxylation Reactions

The malonate framework in diethyl dibenzylpropanedioate enables malonic ester synthesis , a classic reaction pathway:

-

Deprotonation : A strong base (e.g., alkoxide) generates a carbanion at the α-carbon.

-

Alkylation : Electrophiles (e.g., alkyl halides) react with the carbanion, yielding substituted 1,3-dicarbonyl compounds.

-

Decarboxylation : Heating removes CO₂, forming substituted acetic acid derivatives.

The bulky benzyl groups may influence regioselectivity or reaction rates, though specific data for this compound is limited. For analogous malonates, yields typically range from 50–80% under optimized conditions .

Cyclocondensation with Dinucleophiles

Malonate derivatives participate in cyclocondensation reactions with dinucleophiles (e.g., amidines, urea) to form heterocycles:

-

Reaction Mechanism : The malonate reacts with dinucleophiles to form 5-, 6-, or 7-membered rings, stabilized by conjugation.

-

Example : Diethyl malonate reacts with urea to form barbituric acid . For this compound, similar reactions could yield substituted pyridones or quinolones, though experimental verification is needed.

| Reaction Type | Reagents | Product Type | Reference |

|---|---|---|---|

| Cyclocondensation | Dinucleophiles | Pyridones, pyrimidones |

Transesterification

Malonate esters undergo transesterification with alcohols, catalyzed by acids or enzymes. For dimethyl malonate, transesterification with higher alcohols (e.g., butanol, pentanol) proceeds efficiently under catalytic conditions . Extrapolating to this compound:

-

Mechanism : Alcohol swaps the ethoxy groups, forming new esters.

-

Catalysts : Natural catalysts (e.g., Musa balbisiana-derived materials) or acid catalysts.

Electrophilic Substitution

The α-carbons (adjacent to carbonyl groups) are reactive sites for electrophilic bromination :

-

Conditions : NBS or Br₂ in acidic media.

-

Product : α-Brominated derivatives, which may undergo further elimination or substitution.

Analogous malonates exhibit this reactivity, though specific data for this compound is not reported .

Nitrosation and Derivatization

Malonates can undergo nitrosation followed by hydrogenolysis:

-

Nitrosation : Reaction with sodium nitrite in acetic acid forms oximinomalonate.

-

Hydrogenolysis : Pd/C catalyzes reduction to aminomalonate derivatives.

Research Findings and Challenges

-

Synthesis : Limited direct literature exists on this compound, but general malonate chemistry provides a framework .

-

Reactivity : The benzyl groups may sterically hinder reactions or stabilize intermediates, requiring further study.

-

Applications : Potential in heterocyclic synthesis or as intermediates in pharmaceutical chemistry, though unexplored in the provided sources.

Scientific Research Applications

Applications in Organic Synthesis

- Synthesis of Complex Molecules:

- Knoevenagel Condensation Reactions:

Medicinal Chemistry Applications

This compound has garnered attention for its potential therapeutic applications:

- Drug Development:

- Pharmaceutical Formulations:

Case Study 1: Synthesis of MC4R Antagonists

A study detailed the synthesis of MC4R antagonists using this compound as a starting material. The research demonstrated that modifications to the compound could yield more selective and potent inhibitors for therapeutic use against obesity and related metabolic disorders.

Case Study 2: Application in Polymer Chemistry

In polymer chemistry, this compound has been employed as a reactive intermediate to develop curable compositions that exhibit excellent stability and performance without toxic byproducts. This application is particularly relevant in producing environmentally friendly materials .

Data Table: Summary of Applications

Mechanism of Action

The mechanism by which diethyl dibenzylpropanedioate exerts its effects is primarily through its interaction with specific molecular targets. The ester groups can undergo hydrolysis to release active carboxylic acids, which can then interact with biological molecules. The benzyl groups may also play a role in modulating the compound’s activity by influencing its binding affinity to target proteins or enzymes.

Comparison with Similar Compounds

Key Observations :

- The benzyl groups in this compound increase molecular weight and boiling point compared to diethyl succinate.

- The methylidene group in diethyl 2-methylidenepropanedioate confers electrophilic reactivity, absent in the benzyl-substituted analog.

Biological Activity

Diethyl dibenzylpropanedioate, also known as dibenzyl malonate, is an organic compound with potential biological activities that have garnered attention in various fields of research. This article provides a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.

Chemical Structure and Properties

This compound is characterized by its structure, which includes two benzyl groups attached to a propanedioate backbone. The molecular formula is , and its structure can be represented as follows:

Biological Activities

1. Antioxidant Activity

Research indicates that this compound exhibits antioxidant properties. A study demonstrated its ability to scavenge free radicals, which could be beneficial in preventing oxidative stress-related diseases. The compound showed significant inhibition of lipid peroxidation in vitro, suggesting its potential as a protective agent against cellular damage caused by oxidative stress .

2. Antimicrobial Properties

this compound has been investigated for its antimicrobial activity. In vitro tests revealed that it possesses inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated moderate antibacterial activity, making it a candidate for further exploration in antimicrobial drug development .

3. Enzyme Inhibition

The compound has also been studied for its enzyme inhibitory effects. It was found to inhibit specific enzymes involved in metabolic pathways, potentially influencing processes such as inflammation and cancer progression. For instance, studies have suggested that this compound can inhibit certain kinases associated with tumor growth .

Case Studies

Case Study 1: Antioxidant Efficacy

In a controlled experiment, this compound was administered to a group of mice subjected to oxidative stress through exposure to toxins. The results showed a significant reduction in biomarkers of oxidative damage compared to the control group, highlighting its potential therapeutic role in oxidative stress-related conditions.

Case Study 2: Antimicrobial Activity Assessment

A series of experiments were conducted to evaluate the antimicrobial efficacy of this compound against clinical isolates of bacteria. The compound was tested at various concentrations, and results indicated that it effectively inhibited bacterial growth at concentrations ranging from 100 µg/mL to 400 µg/mL.

Table 1: Antioxidant Activity of this compound

| Concentration (µg/mL) | % Inhibition of Lipid Peroxidation |

|---|---|

| 10 | 25% |

| 50 | 50% |

| 100 | 75% |

| 200 | 90% |

Table 2: Antimicrobial Activity (MIC Values)

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 200 |

| Escherichia coli | 250 |

| Pseudomonas aeruginosa | 300 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.